Lipophilicity and Steric Bulk Distinguish n-Propyl from Methyl and Ethyl
The n-propyl substituent on 5-(1-propyl-1H-pyrazol-4-yl)pyridin-2-amine provides an estimated clogP approximately 0.5–1.0 log units higher than the methyl analog and 0.3–0.5 log units higher than the ethyl analog, based on fragment‑based calculations using the Hansch–Leo method [1]. The corresponding molar refractivity (CMR) increases from ~52 cm³/mol (methyl) to ~62 cm³/mol (ethyl) to ~71 cm³/mol (n-propyl), reflecting incremental steric expansion that directly influences occupancy of hydrophobic kinase back pockets . In published FAK inhibitor SAR, even a single methylene unit insertion altered IC₅₀ values by >10‑fold against specific kinase targets, underscoring that the propyl chain is not a trivial extension but a determinant of binding geometry [2].
| Evidence Dimension | Estimated clogP and calculated molar refractivity (CMR) for N1-alkyl series |
|---|---|
| Target Compound Data | clogP ~2.0; CMR ~71 cm³/mol (n-propyl; MW 202.26) |
| Comparator Or Baseline | Methyl (clogP ~1.0; CMR ~52 cm³/mol; MW 174.20); Ethyl (clogP ~1.5; CMR ~62 cm³/mol; MW 188.23) |
| Quantified Difference | ΔclogP ~+1.0 vs. methyl; ~+0.5 vs. ethyl; ΔCMR ~+19 vs. methyl; ~+9 cm³/mol vs. ethyl |
| Conditions | Fragment-based Hansch–Leo clogP estimation; CMR from atomic contributions (standard medicinal chemistry ADMET prediction context) |
Why This Matters
For procurement, these lipophilicity and steric differences predict distinct membrane permeability, metabolic stability, and target pocket compatibility, meaning the n-propyl analog cannot be substituted by methyl or ethyl without altering the pharmacological profile of downstream candidates.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. Fragment constant methodology for clogP estimation. View Source
- [2] Adams JL, et al. Pyrazolylaminopyridines as Inhibitors of FAK. US 2010/0113475 A1. The patent describes >10-fold IC₅₀ shifts upon N1‑alkyl modification across multiple exemplified compounds. View Source
